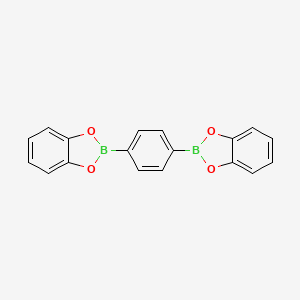
6-(dipropylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Dipropylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one is an organic compound belonging to the class of hexahydronaphthalenes This compound is characterized by a hexahydronaphthalene core with a dipropylamino group attached to the sixth carbon and a ketone functional group at the first carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(dipropylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one typically involves the following steps:
-
Starting Material Preparation: : The synthesis begins with the preparation of the hexahydronaphthalene core. This can be achieved through hydrogenation of naphthalene under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon (Pd/C).
-
Introduction of the Dipropylamino Group: : The next step involves the introduction of the dipropylamino group. This can be done through a nucleophilic substitution reaction where a suitable leaving group on the hexahydronaphthalene core is replaced by the dipropylamino group. Common reagents for this step include dipropylamine and a base such as sodium hydride (NaH).
-
Formation of the Ketone: : The final step is the oxidation of the corresponding alcohol to form the ketone. This can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
-
Bulk Hydrogenation: : Large-scale hydrogenation of naphthalene using continuous flow reactors and supported catalysts.
-
Automated Substitution Reactions:
-
Oxidation Processes: : Industrial oxidizers and continuous flow systems for efficient conversion of alcohols to ketones.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the ketone group, to form carboxylic acids or other oxidized derivatives.
-
Reduction: : Reduction of the ketone group can yield the corresponding alcohol.
-
Substitution: : The dipropylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted hexahydronaphthalenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(Dipropylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(dipropylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The dipropylamino group can interact with various receptors or enzymes, potentially modulating their activity. The ketone group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(Diethylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one
- 6-(Dimethylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one
- 6-(Dipropylamino)-tetralin
Uniqueness
6-(Dipropylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one is unique due to its specific substitution pattern and the presence of both the dipropylamino group and the ketone functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
256474-06-3 |
|---|---|
Fórmula molecular |
C16H27NO |
Peso molecular |
249.39 g/mol |
Nombre IUPAC |
6-(dipropylamino)-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C16H27NO/c1-3-10-17(11-4-2)14-8-9-15-13(12-14)6-5-7-16(15)18/h14H,3-12H2,1-2H3 |
Clave InChI |
JTYVLKBMXTUORS-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C1CCC2=C(C1)CCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-(3,5-Dihydroxyphenyl)-5,11,19-tris(4-hydroxyphenyl)-6-oxapentacyclo[10.7.0.02,10.03,7.013,18]nonadeca-2(10),3(7),8,13(18),14,16-hexaene-9,15,17-triol](/img/structure/B12093399.png)




![1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-3-fluoro-](/img/structure/B12093441.png)



